molecular formula C12H16FN B145121 1-(3-Fluorophenyl)cyclohexylamine CAS No. 125827-86-3

1-(3-Fluorophenyl)cyclohexylamine

Cat. No.: B145121
CAS No.: 125827-86-3
M. Wt: 193.26 g/mol
InChI Key: JNWGVEKXINNKAU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclohexylamine is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which is attached to a cyclohexylamine moiety.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)cyclohexylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Industrial production methods often optimize these reactions to achieve higher yields and selectivity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)cyclohexylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organoboron reagents, palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)cyclohexylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)cyclohexylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the presence of the fluorine atom. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclohexylamine can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGVEKXINNKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154952
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125827-86-3
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125827863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Fluorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)cyclohexylamine
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1-(3-Fluorophenyl)cyclohexylamine
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1-(3-Fluorophenyl)cyclohexylamine
Reactant of Route 4
1-(3-Fluorophenyl)cyclohexylamine
Reactant of Route 5
1-(3-Fluorophenyl)cyclohexylamine
Reactant of Route 6
1-(3-Fluorophenyl)cyclohexylamine

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